molecular formula C11H14O2 B6255386 methyl 3-ethyl-2-methylbenzoate CAS No. 55262-14-1

methyl 3-ethyl-2-methylbenzoate

Cat. No. B6255386
CAS RN: 55262-14-1
M. Wt: 178.2
InChI Key:
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Description

Methyl 3-ethyl-2-methylbenzoate (MEMB) is an organic compound that is used in various synthetic applications, including in the synthesis of drugs, fragrances, and other compounds. It is a colorless liquid with a characteristic odor. MEMB is a derivative of benzoic acid and is used in a variety of chemical reactions, such as the synthesis of esters, amines, and other compounds.

Scientific Research Applications

Methyl 3-ethyl-2-methylbenzoate is used in a variety of scientific research applications, including in the synthesis of drugs, fragrances, and other compounds. It is also used as a solvent for various organic reactions and as a reagent for the synthesis of esters, amines, and other compounds. methyl 3-ethyl-2-methylbenzoate is also used in the synthesis of pharmaceuticals, fragrances, and other compounds.

Mechanism of Action

Methyl 3-ethyl-2-methylbenzoate acts as a reactant in various organic reactions, including in the synthesis of esters, amines, and other compounds. It reacts with a nucleophile, such as an amine, to form an ester. The reaction is catalyzed by an acid, such as sulfuric acid, and the reaction is exothermic.
Biochemical and Physiological Effects
methyl 3-ethyl-2-methylbenzoate is not known to have any significant biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.

Advantages and Limitations for Lab Experiments

Methyl 3-ethyl-2-methylbenzoate has several advantages and limitations for lab experiments. It is a relatively inexpensive and readily available reagent, making it an attractive choice for many laboratory applications. Additionally, it is easy to handle and store, and it has a low vapor pressure, making it suitable for use in closed systems. However, it has a low boiling point and is highly flammable, so it should be handled with care. Additionally, it is not compatible with strong oxidizing agents and should be kept away from them.

Future Directions

Future research could focus on the use of methyl 3-ethyl-2-methylbenzoate in the synthesis of drugs, fragrances, and other compounds. Additionally, research could be conducted to determine the optimal conditions for the synthesis of methyl 3-ethyl-2-methylbenzoate, such as temperature and catalyst selection. Additionally, research could be conducted to determine the optimal conditions for the synthesis of methyl 3-ethyl-2-methylbenzoate derivatives, such as esters and amines. Additionally, research could be conducted to determine the toxicity, mutagenicity, and carcinogenicity of methyl 3-ethyl-2-methylbenzoate and its derivatives. Finally, research could be conducted to determine the optimal methods for the purification and characterization of methyl 3-ethyl-2-methylbenzoate and its derivatives.

Synthesis Methods

Methyl 3-ethyl-2-methylbenzoate can be synthesized by reacting 3-ethyl-2-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out at a temperature of 100-120 °C and the yield is typically in the range of 70-80%. The reaction is exothermic and the reaction mixture should be cooled to prevent over-heating. The reaction can be monitored by thin layer chromatography (TLC) and the product can be purified by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-ethyl-2-methylbenzoate involves the alkylation of 3-ethyl-2-methylbenzoic acid with methyl iodide in the presence of a base.", "Starting Materials": [ "3-ethyl-2-methylbenzoic acid", "methyl iodide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 3-ethyl-2-methylbenzoic acid and base to a reaction flask", "Add methyl iodide dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then extract with a suitable solvent (e.g. diethyl ether)", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous magnesium sulfate", "Filter the mixture and evaporate the solvent to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] }

CAS RN

55262-14-1

Product Name

methyl 3-ethyl-2-methylbenzoate

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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